(1-(4-Fluorophenyl)ethyl)hydrazine
Description
Significance of Organofluorine Compounds in Advanced Chemical Research
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in various scientific domains, most notably in medicinal chemistry and materials science. wikipedia.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the C-F bond, impart profound effects on the molecules that contain it. numberanalytics.comtandfonline.com
The introduction of fluorine can strategically alter a molecule's physical, chemical, and biological properties. numberanalytics.com For instance, the substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the half-life of a drug. tandfonline.comnih.gov Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. tandfonline.com It is estimated that approximately one-fifth of all pharmaceuticals contain fluorine, a testament to its significant role in drug design. wikipedia.org Prominent examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the antibiotic ciprofloxacin. wikipedia.org
The growing importance of fluorinated compounds has spurred the development of new and efficient methods for their synthesis. springernature.comnih.gov Researchers are continually exploring novel fluorinating reagents and catalytic systems to facilitate the selective introduction of fluorine into complex molecules. springernature.com
Overview of Hydrazine (B178648) Scaffolds in Synthetic Methodologies and Chemical Transformations
Hydrazine and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. nih.gov This structural feature makes them highly versatile building blocks and reagents in a wide array of chemical transformations. organic-chemistry.org Hydrazine scaffolds are integral to the synthesis of a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. nih.govmdpi.com
One of the most well-known applications of hydrazine is in the Wolff-Kishner reduction, a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes. organic-chemistry.org Hydrazine derivatives, such as hydrazones and hydrazides, are stable intermediates that can be readily prepared and subsequently transformed into various other functional groups and cyclic systems. nih.govorgsyn.org For example, the reaction of hydrazides with isothiocyanates can lead to the formation of 1,2,4-triazole (B32235) rings, a common motif in biologically active molecules. mdpi.com
The utility of hydrazine scaffolds extends to their use as linkers or core structures in the design of multifunctional molecules. mdpi.com Their ability to form stable bonds and their defined geometry make them suitable for constructing complex molecular architectures. mdpi.com While naturally occurring hydrazine-containing compounds are relatively rare, their synthetic counterparts have become mainstays in the toolbox of organic chemists. nih.gov
The combination of a fluorinated phenyl group with a hydrazine moiety in a molecule like (1-(4-Fluorophenyl)ethyl)hydrazine creates a building block with the potential to introduce both the beneficial properties of fluorine and the synthetic versatility of hydrazine into a target molecule.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₁FN₂ |
| Molecular Weight | 154.18 g/mol |
| CAS Number | 701-48-4 |
| Boiling Point (Predicted) | 263.8 ± 23.0 °C |
| Density (Predicted) | 1.116 ± 0.06 g/cm³ |
| pKa (Predicted) | 9.77 ± 0.10 |
This data is based on predictions and may vary from experimental values. chemicalbook.com
Structure
3D Structure
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
1-(4-fluorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,11H,10H2,1H3 |
InChI Key |
INCNTGFNJQHOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NN |
Origin of Product |
United States |
Reaction Mechanisms and Chemoselectivity Studies of 1 4 Fluorophenyl Ethyl Hydrazine Derivatives
Nucleophilic Addition Reactions
(1-(4-Fluorophenyl)ethyl)hydrazine, like other hydrazine (B178648) derivatives, participates in nucleophilic addition reactions, most notably with carbonyl compounds. organicmystery.com The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes and ketones. numberanalytics.com This initial attack forms a tetrahedral intermediate. numberanalytics.com
The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. organicmystery.com The pH of the reaction medium is a critical factor; a pH range of 4 to 5 is generally optimal. At a very low pH, the hydrazine, being basic, will be protonated, diminishing its nucleophilic character. Conversely, at a high pH, the carbonyl group will not be sufficiently protonated to activate it for the reaction. organicmystery.com
This nucleophilic addition is the foundational step for the formation of hydrazones, which are key intermediates in several important organic transformations. numberanalytics.comwikipedia.org
Hydrazone and Heterocycle Formation Mechanisms
The formation of hydrazones from this compound and carbonyl compounds is a classic condensation reaction. numberanalytics.comwikipedia.org Following the initial nucleophilic addition, a proton transfer occurs, and subsequently, a molecule of water is eliminated to form the C=N double bond characteristic of a hydrazone. numberanalytics.com
Cyclization Pathways Leading to Pyrazoles and Other Nitrogen-Containing Heterocycles
Hydrazones derived from this compound are valuable precursors for the synthesis of nitrogen-containing heterocycles, particularly pyrazoles. Pyrazoles are a significant class of compounds with diverse applications.
One common synthetic route involves the reaction of a hydrazone with a compound containing a suitable leaving group or an unsaturated system. For instance, the cyclization of o-alkynylchalcones with hydrazine derivatives provides an efficient pathway to fused pyrazoles. The general mechanism often involves an initial reaction to form a hydrazone, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrazole (B372694) ring. Recent research has focused on developing greener and more efficient methods for these syntheses, often under mild reaction conditions. Multicomponent reactions, where several starting materials react in a single pot to form a complex product, have also gained prominence for the synthesis of substituted pyrazoles. rsc.org
Investigation of Rearrangement Reactions (e.g., Wolff-Kishner Reduction Mechanism)
The hydrazones formed from this compound can undergo further transformations, with the Wolff-Kishner reduction being a prominent example. organic-chemistry.orgucla.edu This reaction provides a method for the deoxygenation of aldehydes and ketones to the corresponding alkanes under basic conditions. organic-chemistry.orgbyjus.com
The mechanism of the Wolff-Kishner reduction commences with the formation of a hydrazone. byjus.comwikipedia.org In the presence of a strong base, such as potassium hydroxide (B78521), and heat, the terminal nitrogen of the hydrazone is deprotonated. byjus.comlibretexts.org This is followed by a series of protonation and deprotonation steps, leading to the formation of a diimide anion. byjus.comwikipedia.org The rate-determining step is often the formation of a new carbon-hydrogen bond. wikipedia.org Ultimately, the thermodynamically stable dinitrogen gas is eliminated, generating a carbanion intermediate. libretexts.orgpressbooks.pub This highly reactive carbanion is then rapidly protonated by a protic solvent, such as ethylene (B1197577) glycol, which is often used as the high-boiling solvent for this reaction, to yield the final alkane product. byjus.comlibretexts.org The use of pre-formed hydrazones can sometimes lead to milder reaction conditions and reduced reaction times. byjus.comwikipedia.org
Oxidation and Reduction Transformations
The hydrazine moiety in this compound is susceptible to both oxidation and reduction reactions. The electrochemical oxidation of ammonia (B1221849) to hydrazine has been a subject of research, highlighting the potential for controlled oxidation of hydrazine derivatives. researchgate.net Ruthenium complexes have shown catalytic activity in the electrochemical oxidation of ammonia, which proceeds through a bimolecular N-N coupling mechanism. researchgate.net
The reduction of the C=N bond in hydrazones derived from this compound can also be achieved, although the Wolff-Kishner reduction, which reduces the carbonyl group completely, is a more common transformation. youtube.com
Influence of Catalysis and Reaction Conditions on Pathway Selectivity
The selectivity of reactions involving this compound derivatives is highly dependent on the choice of catalysts and reaction conditions.
In hydrazone formation, acid catalysis is crucial for activating the carbonyl group. numberanalytics.comnih.gov The rate of hydrazone formation is also influenced by electronic effects; electron-withdrawing groups on the carbonyl compound can increase the reaction rate. nih.gov
For the synthesis of pyrazoles, various catalysts, including copper and iodine, have been employed to facilitate the cyclization and subsequent oxidation or aromatization steps. rsc.org The choice of catalyst can influence the regioselectivity of the cyclization. rsc.org Metal-free conditions are also being explored to develop more environmentally friendly synthetic routes.
In the Wolff-Kishner reduction, the choice of base and solvent is critical. Strong bases like potassium hydroxide or sodium ethoxide are required, and high-boiling solvents such as diethylene glycol are used to achieve the necessary high temperatures. ucla.edubyjus.comwikipedia.org Modifications to the classical Wolff-Kishner conditions have been developed to accommodate base-sensitive substrates. wikipedia.org
The table below summarizes the influence of various factors on the reaction pathways of this compound derivatives.
| Reaction Type | Key Influencing Factors | Outcome |
| Nucleophilic Addition | pH (optimal around 4-5), Carbonyl substrate structure | Formation of tetrahedral intermediate |
| Hydrazone Formation | Acid catalysis, Electronic effects of substituents | Formation of stable hydrazone |
| Pyrazole Synthesis | Catalyst (e.g., Cu, I2), Reaction temperature, Solvent | Formation of pyrazole ring system |
| Wolff-Kishner Reduction | Strong base (e.g., KOH), High temperature, High-boiling solvent (e.g., ethylene glycol) | Reduction of carbonyl to methylene (B1212753) group |
Advanced Spectroscopic Elucidation of Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and stereochemistry of a molecule can be determined. For (1-(4-Fluorophenyl)ethyl)hydrazine, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques would be employed for a comprehensive structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule: the aromatic protons on the fluorophenyl ring, the methine proton (CH), the methyl protons (CH₃), and the hydrazine (B178648) protons (NH and NH₂). The integration of these signals would confirm the number of protons in each environment. The coupling between adjacent protons would provide valuable information about the connectivity of the molecule.
Expected ¹H NMR Data and Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic Protons (ortho to F) | ~ 7.0 - 7.2 | Triplet or Doublet of Doublets | J(H-F) and J(H-H) |
| Aromatic Protons (meta to F) | ~ 7.3 - 7.5 | Doublet of Doublets | J(H-H) |
| Methine Proton (-CH) | ~ 4.0 - 4.5 | Quartet | J(H-H) with CH₃ |
| Methyl Protons (-CH₃) | ~ 1.3 - 1.6 | Doublet | J(H-H) with CH |
| Hydrazine Protons (-NH-NH₂) | Broad, variable | Singlet (broad) | N/A |
Note: The chemical shifts of the -NH and -NH₂ protons are highly dependent on solvent, concentration, and temperature, and they may exchange with each other, potentially appearing as a single broad signal.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. The large chemical shift range of ¹³C NMR allows for excellent signal dispersion.
Expected ¹³C NMR Data and Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |
| C-F (ipso-carbon) | ~ 160 - 165 | Large ¹J(C-F) |
| Aromatic C-H (ortho to F) | ~ 114 - 116 | ²J(C-F) |
| Aromatic C-H (meta to F) | ~ 128 - 130 | ³J(C-F) |
| Aromatic C (ipso to ethylhydrazine) | ~ 140 - 145 | ⁴J(C-F) |
| Methine Carbon (-CH) | ~ 55 - 65 | |
| Methyl Carbon (-CH₃) | ~ 20 - 25 |
Note: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), and other carbons in the ring will show smaller two-, three-, and four-bond couplings.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment. Furthermore, coupling to the ortho-protons on the aromatic ring would be observed in a proton-coupled ¹⁹F NMR spectrum.
Expected ¹⁹F NMR Data and Interpretation:
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (in ¹H-coupled spectrum) |
| Ar-F | ~ -110 to -120 | Triplet of triplets or complex multiplet |
Note: The chemical shift is referenced to a standard such as CFCl₃. The multiplicity would arise from coupling to the two ortho and two meta protons.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the methine proton and the methyl protons, confirming their connectivity. Correlations between the aromatic protons would also help in their assignment.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of the protonated carbons in the molecule, such as the methine, methyl, and aromatic CH groups.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present and the nature of the chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its functional groups.
Expected FTIR Data and Interpretation:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretching (hydrazine) | 3200 - 3400 | Medium, often broad |
| Aromatic C-H Stretching | 3000 - 3100 | Medium to weak |
| Aliphatic C-H Stretching | 2850 - 3000 | Medium |
| C=C Aromatic Ring Stretching | 1500 - 1600 | Medium to strong |
| N-H Bending | 1550 - 1650 | Medium |
| C-F Stretching | 1150 - 1250 | Strong |
| C-N Stretching | 1000 - 1250 | Medium |
The presence of a strong absorption band in the region of 1150-1250 cm⁻¹ would be a characteristic indicator of the C-F bond. The N-H stretching vibrations of the hydrazine group would likely appear as one or more broad bands in the 3200-3400 cm⁻¹ region. The aromatic C-H and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively.
Raman Spectroscopy
Raman spectroscopy offers significant insights into the vibrational modes of this compound, which are crucial for understanding its molecular structure and conformation. The spectrum is characterized by distinct peaks corresponding to the vibrations of its constituent functional groups: the 4-fluorophenyl ring, the ethyl group, and the hydrazine moiety.
The high-frequency region of the spectrum is dominated by C-H and N-H stretching vibrations. Aromatic C-H stretching vibrations of the phenyl ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the ethyl group will be present in the 2850-3000 cm⁻¹ range. The N-H stretching vibrations of the hydrazine group typically result in broad bands between 3200 and 3400 cm⁻¹, with their exact position and shape being sensitive to hydrogen bonding. researchgate.netresearchgate.net
The fingerprint region of the Raman spectrum provides a wealth of structural information. The N-N stretching mode is anticipated around 1100 cm⁻¹. researchgate.net The characteristic "ring breathing" mode of the 1,4-disubstituted benzene (B151609) ring is expected near 850-1050 cm⁻¹. researchgate.net Furthermore, in-plane C-H deformation bands are predicted to be above 1000 cm⁻¹. researchgate.net The C-F stretching vibration, a key indicator of the fluoro-substituent, is also found in this region. The analysis of these vibrational modes, often supported by Density Functional Theory (DFT) calculations, allows for a detailed conformational analysis of the molecule. indexcopernicus.com
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretching | 3200-3400 | Hydrazine |
| Aromatic C-H Stretching | >3000 | Phenyl Ring |
| Aliphatic C-H Stretching | 2850-3000 | Ethyl Group |
| N-N Stretching | ~1100 | Hydrazine |
| Ring Breathing | 850-1050 | 4-Fluorophenyl |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The compound has a molecular formula of C₈H₁₁FN₂ and a molecular weight of 154.18 g/mol . chemicalbook.combldpharm.com In electron ionization (EI) mass spectrometry, the molecule is expected to produce a distinct molecular ion peak (M⁺•) at an m/z of 154.
The fragmentation of this compound under EI conditions can be predicted based on the stability of the resulting fragments. Hydrazine derivatives are known to undergo characteristic cleavage patterns. nih.govresearchgate.net A primary fragmentation pathway would involve the cleavage of the C-C bond of the ethyl group, leading to the loss of a methyl radical (•CH₃) to form a fragment at m/z 139, or the loss of an ethyl radical (•C₂H₅) resulting in a fragment at m/z 125.
Another significant fragmentation would be the cleavage of the N-N bond. The most prominent fragmentation pathway is often the cleavage of the bond alpha to the phenyl ring, leading to the formation of a stable fluorotropylium-like cation or a fluorophenylmethyl cation. A key fragment would be the 4-fluorophenyl cation at m/z 95. The fragmentation of the hydrazine moiety itself can also lead to characteristic ions.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| Molecular Ion | [C₈H₁₁FN₂]⁺• | 154 |
| Loss of Ethyl | [C₆H₄FN₂H]⁺ | 125 |
| 1-Fluoro-4-(1-hydrazinylethyl)benzene ion | [C₈H₁₀FN₂]⁺ | 153 |
| 4-Fluorophenyl cation | [C₆H₄F]⁺ | 95 |
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption spectrum of this compound is primarily dictated by the electronic transitions within the 4-fluorophenyl chromophore. The hydrazine and ethyl groups are largely transparent in the near-UV and visible regions. The absorption spectrum is expected to show characteristic bands arising from π → π* transitions within the aromatic ring. libretexts.org
For substituted benzenes, two main absorption bands, the E-band and the B-band, are typically observed. The more intense E-band, occurring at shorter wavelengths, and the less intense, vibrational-structured B-band at longer wavelengths are characteristic. The presence of the fluorine substituent and the ethylhydrazine (B1196685) group will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.
Based on data for similar fluorophenyl compounds, the primary absorption maximum (λₘₐₓ) is expected in the UV region, likely between 250 and 280 nm. researchgate.netmdpi.com The molar absorptivity (ε) for these transitions is generally moderate. The exact position and intensity of the absorption bands are influenced by the solvent polarity.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) |
|---|---|---|
| π → π* (E-band) | 4-Fluorophenyl Ring | ~200-220 |
X-ray Diffraction Crystallography for Solid-State Structural Determination
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, its expected structural features can be inferred from crystallographic studies of related fluorophenyl and hydrazine derivatives. researchgate.netmdpi.comnih.gov
The molecule is expected to crystallize in a common space group, such as the monoclinic P2₁/c. acs.org The crystal structure would reveal key geometric parameters. The 4-fluorophenyl ring would be essentially planar. The C-F bond length is anticipated to be around 1.35 Å. The geometry around the chiral carbon atom of the ethyl group would be tetrahedral, with C-C and C-N bond lengths in the expected ranges of approximately 1.54 Å and 1.47 Å, respectively. The N-N bond length in the hydrazine moiety is expected to be around 1.45 Å.
Table 4: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C-F Bond Length | ~1.35 Å |
| Aromatic C-C Bond Length | ~1.39 Å |
| C(sp²)-C(sp³) Bond Length | ~1.51 Å |
| C(sp³)-N Bond Length | ~1.47 Å |
| N-N Bond Length | ~1.45 Å |
Spectroscopic Insights into Intermolecular Interactions and Hydration
Spectroscopic techniques provide critical information regarding the intermolecular forces that govern the properties of this compound in the condensed phase. The hydrazine moiety is a key participant in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen).
The primary intermolecular interaction expected is hydrogen bonding between the N-H group of one molecule and the nitrogen atom of a neighboring molecule (N-H···N). This type of interaction is a defining feature of hydrazines and significantly influences their physical properties. nih.gov
The presence of the fluorine atom introduces the possibility of weaker hydrogen bonds, such as N-H···F or C-H···F interactions. While organic fluorine is a weak hydrogen bond acceptor, studies on fluorinated organic molecules have provided evidence for such interactions, which can play a role in determining the crystal packing. rsc.orgnih.govescholarship.org
In the presence of water, this compound may form a hydrate (B1144303). mdpi.com In a hydrated crystal structure, water molecules would be integrated into the hydrogen-bonding network. These water molecules can act as bridges, connecting molecules of this compound through N-H···O and O-H···N hydrogen bonds. Spectroscopic techniques like IR and Raman would show characteristic shifts in the N-H and O-H stretching frequencies, providing evidence of this hydration.
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic and geometric structures of molecules. For compounds related to (1-(4-Fluorophenyl)ethyl)hydrazine, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.
For instance, in studies of similar heterocyclic compounds, DFT has been used to confirm the molecular geometry, which is then often compared with experimental data from X-ray crystallography to validate the computational method. researchgate.net The optimization process seeks the lowest energy conformation on the potential energy surface, providing insights into the molecule's preferred structure.
Table 1: Representative Optimized Geometric Parameters for a Phenylhydrazine (B124118) Derivative (Illustrative) Note: This table is illustrative and based on typical values found for related structures in the absence of specific data for this compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N | ~1.38 Å |
| N-N | ~1.43 Å | |
| C-F | ~1.36 Å | |
| Bond Angle | C-C-N | ~120° |
| C-N-N | ~118° |
Quantum Chemical Analysis of Molecular Orbitals (HOMO, LUMO) and Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. For various pyrazole (B372694) and hydrazine (B178648) derivatives, these energy levels are calculated using DFT to predict their behavior in chemical reactions. researchgate.netresearchgate.net The distribution of HOMO and LUMO across the molecule can also identify the regions most likely to be involved in electron transfer.
Table 2: Illustrative Frontier Orbital Energies for a Fluorophenyl-containing Heterocycle Note: This table is for illustrative purposes. The values are typical for related compounds.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.0 to -7.5 |
| ELUMO | -1.5 to -2.5 |
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. proteopedia.orgchemrxiv.org The MEP surface is colored to represent different potential values: red regions indicate negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like nitrogen and oxygen), and are prone to electrophilic attack. Blue regions represent positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack.
Conformational Analysis and Stability Studies
Molecules with rotatable bonds, such as the ethylhydrazine (B1196685) side chain in this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. These studies are often performed using DFT by rotating specific dihedral angles and calculating the corresponding energy. mdpi.com
The results of conformational analysis are crucial for understanding the molecule's flexibility and how its shape might change in different environments. The relative stability of different conformers can influence the molecule's biological activity and its packing in a crystal lattice. mdpi.com
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM))
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify specific atoms involved in interactions such as hydrogen bonds and van der Waals contacts. The surface is typically colored to highlight close contacts, with red spots indicating strong interactions like hydrogen bonds. nih.gov
Table 3: Common Intermolecular Contacts and Their Typical Contributions from Hirshfeld Surface Analysis of Related Compounds Note: This table is illustrative and based on findings for similar molecular crystals.
| Contact Type | Typical Contribution (%) |
|---|---|
| H···H | 40 - 50 |
| C···H / H···C | 15 - 20 |
| O···H / H···O | 8 - 17 |
| Br···H / H···Br | ~12 |
Mechanistic Insights from Computational Simulations
Computational simulations are instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies that govern the reaction rate. nih.govscielo.br
For instance, computational studies on the ozonation of hydrazine derivatives have explored the formation mechanisms of various products. nih.gov These simulations can reveal the step-by-step process of bond breaking and formation, identify key intermediates, and explain the selectivity of a reaction. Such mechanistic insights are invaluable for optimizing reaction conditions and for designing new synthetic routes. nih.govscielo.br
Derivatization and Functionalization Strategies for 1 4 Fluorophenyl Ethyl Hydrazine Scaffolds
Formation of Schiff Bases and Related Imine Derivatives
The condensation reaction between the hydrazine (B178648) group of (1-(4-fluorophenyl)ethyl)hydrazine and various carbonyl compounds, such as aldehydes and ketones, is a fundamental method for forming Schiff bases (or hydrazones). This reaction typically proceeds by refluxing the reactants in an appropriate solvent, often with an acid catalyst like sulfuric acid or glacial acetic acid, to facilitate the formation of the characteristic carbon-nitrogen double bond (C=N), also known as an azomethine or imine group. windows.netxiahepublishing.comrjptonline.org
The general synthesis involves mixing the hydrazine derivative with a slight excess of the aldehyde or ketone in a solvent like ethanol (B145695). The reaction progress can be monitored using thin-layer chromatography (TLC). windows.netxiahepublishing.com Upon completion, the product often precipitates from the solution upon cooling or can be isolated by pouring the reaction mixture into crushed ice, followed by filtration, drying, and recrystallization. windows.netxiahepublishing.com
For instance, a novel Schiff base hydrazone, (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine), was synthesized by condensing 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde with hydrazine hydrate (B1144303). windows.netxiahepublishing.com Similarly, new Schiff bases have been successfully derived from pentafluorophenyl-hydrazine, highlighting the utility of fluorinated phenylhydrazines in generating these compounds. nih.gov These examples, while not starting directly with this compound, illustrate the general and robust nature of Schiff base formation from fluorinated hydrazine precursors.
Table 1: Examples of Schiff Base Synthesis Conditions
| Hydrazine Reactant | Carbonyl Reactant | Solvent | Catalyst | Conditions | Reference |
|---|---|---|---|---|---|
| Phenyl hydrazine | Various aromatic aldehydes | Absolute Ethanol | Glacial Acetic Acid | Reflux, 1-2 hours | rjptonline.org |
| Hydrazine hydrate | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Ethanol | Conc. H₂SO₄ | Reflux, 5 hours | windows.netxiahepublishing.com |
Synthesis of Thiosemicarbazone Analogues
Thiosemicarbazones are important derivatives of hydrazines, formed by the reaction of a hydrazine with thiosemicarbazide (B42300) or by the reaction of a hydrazone with an isothiocyanate. These compounds are characterized by the presence of a thiourea (B124793) moiety attached to the imine carbon.
One synthetic route involves the initial formation of a hydrazone from this compound, which is then reacted with a suitable isothiocyanate. For example, the hydrazone of 5-fluoroisatin (B27256) was treated with various isothiocyanates (such as methyl-, ethyl-, allyl-, and phenylisothiocyanate) in refluxing ethanol to yield the corresponding thiosemicarbazone derivatives. nih.gov
Alternatively, a thiosemicarbazide derivative can be reacted with a ketone. A notable example is the reaction of 1-(4-fluorophenyl)ethanone with thiosemicarbazide to form 1-(4-fluorophenylethanone) thiosemicarbazone. sigmaaldrich.com More complex structures can also be achieved. For instance, 2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazinyl)-4-methyl-5-(1-(2-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazole was synthesized from a complex hydrazine and thiosemicarbazide. ekb.eg This demonstrates the construction of elaborate molecules built upon the this compound framework.
Table 2: Synthesis of Thiosemicarbazone Derivatives
| Starting Material(s) | Reagent(s) | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Hydrazone of 5-fluoroisatin | Various Isothiocyanates | Ethanol | Reflux, 1 hour | 5-Fluoroisatin thiosemicarbazones | nih.gov |
| 1-(4-fluorophenyl)ethanone | Thiosemicarbazide | Not specified | Not specified | 1-(4-Fluorophenylethanone) thiosemicarbazone | sigmaaldrich.com |
Cycloaddition and Condensation Reactions for Heterocycle Formation
The hydrazine functionality in this compound and its derivatives is a key synthon for constructing a wide range of nitrogen-containing heterocyclic compounds. Through cycloaddition and condensation reactions, various five- and six-membered rings can be synthesized.
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A primary and widely used method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.com The reaction between this compound and a suitable 1,3-diketone or a related species would yield a substituted pyrazole. The reaction is often regioselective, with the substituent on the hydrazine directing its position in the final pyrazole ring. nih.gov
Recent studies have highlighted the synthesis of fluorinated pyrazoles due to their significance in medicinal and agrochemical fields. For example, novel pyrazole derivatives have been successfully synthesized using 4-fluorophenylhydrazine as a starting material, which reacted with a malonaldehyde derivative. ekb.eg Another advanced method involves a three-component reaction of aldehydes, hydrazines, and α-fluoronitroalkenes to produce 4-fluoropyrazoles. sci-hub.se These approaches underscore the utility of fluorinated hydrazines in accessing complex pyrazole scaffolds.
Table 3: General Methods for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Key Features | Product | Reference(s) |
|---|---|---|---|---|
| Hydrazine derivative | 1,3-Dicarbonyl compound | Cyclocondensation (Knorr synthesis) | Substituted pyrazole | mdpi.com |
| Arylhydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-diketone | Good yield and regioselectivity | Trifluoromethyl-substituted pyrazoles | nih.gov |
| 4-Fluorophenylhydrazine | 2-(5-Fluoro-3,3-dimethyl-1,3dihydro-indol-2-ylidene)-malonaldehyde | Condensation | Novel indole-pyrazole hybrid | ekb.eg |
Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen atoms. A common route to thiazole (B1198619) derivatives involves the Hantzsch thiazole synthesis, where a thiourea or thioamide derivative reacts with an α-haloketone. Thiosemicarbazones derived from this compound (as described in section 6.2) are excellent precursors for this reaction.
For example, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized by condensing various thiosemicarbazones with 2-bromo-4-fluoroacetophenone. nih.govacs.org This reaction proceeds via reflux in ethanol and results in good yields of the cyclized thiazole products. nih.gov
Furthermore, more complex bi-thiazole systems have been synthesized. In one study, a thiosemicarbazone derived from a 1-(4-fluorophenyl)ethylidene)hydrazine-substituted thiazole was reacted with hydrazonoyl chlorides or phenacyl bromides to construct novel bi-thiazole derivatives. ekb.eg This highlights the ability to build complex, multi-ring systems from the initial this compound scaffold.
Table 4: Synthesis of Thiazole and Bi-thiazole Derivatives
| Precursor | Reactant(s) | Solvent | Conditions | Product | Reference(s) |
|---|---|---|---|---|---|
| Thiosemicarbazones | 2-Bromo-4-fluoroacetophenone | Ethanol | Reflux, 4-5 hours | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | nih.govacs.org |
| Thiazolyl-thiosemicarbazone | Hydrazonoyl chlorides / Phenacyl bromides | Dioxane | Reflux with TEA | Novel Bi-thiazoles | ekb.eg |
1,3,4-Oxadiazoles and 1,2,4-triazoles are five-membered heterocycles that are frequently synthesized from hydrazine derivatives, particularly acylhydrazides (or carbohydrazides) and thiosemicarbazides.
To synthesize 1,3,4-oxadiazoles from this compound, the hydrazine would first be converted into an acylhydrazide. This can be achieved by reacting the hydrazine with an acid chloride or an ester. The resulting acylhydrazide can then undergo cyclodehydration, often using reagents like phosphorus oxychloride (POCl₃), to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov Another method is the oxidative cyclization of acylhydrazones, which are formed from the reaction of an acylhydrazide with an aldehyde. nih.govorganic-chemistry.org
For the synthesis of 1,2,4-triazoles, several pathways exist. The Pellizzari reaction involves heating an amide with an acyl hydrazide. scispace.com A more direct route is the reaction of a hydrazine with formamide, which can be performed under microwave irradiation without a catalyst. organic-chemistry.org To form 1,2,4-triazole-3-thiones, a key intermediate is the corresponding thiosemicarbazide, which can be prepared from an acylhydrazide and an isothiocyanate. The thiosemicarbazide is then cyclized, typically in a basic medium. nih.gov Notably, 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives have been synthesized, demonstrating the incorporation of the 4-fluorophenyl moiety into this heterocyclic system.
Table 5: General Synthetic Routes to Oxadiazoles and Triazoles
| Heterocycle | Precursor(s) | Key Reaction/Reagent(s) | Reference(s) |
|---|---|---|---|
| 1,3,4-Oxadiazole | 1,2-Diacylhydrazine | Cyclodehydration (e.g., POCl₃) | nih.govnih.gov |
| 1,3,4-Oxadiazole | Acylhydrazone | Oxidative cyclization | nih.govorganic-chemistry.org |
| 1,2,4-Triazole (B32235) | Hydrazine, Formamide | Microwave irradiation | organic-chemistry.org |
| 1,2,4-Triazole | Amide, Acyl hydrazide | Pellizzari Reaction | scispace.com |
Beyond the common five-membered rings, the this compound scaffold can be used to synthesize other nitrogen-containing heterocycles. The reactivity of the hydrazine group allows for its incorporation into various ring systems through tailored condensation and cyclization reactions.
An example of this is the synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives. In one study, 6-ethyl-3-(4-fluorophenyl)-4H-1,2,4-oxadiazin-5(6H)-one was synthesized, demonstrating the formation of a six-membered heterocycle containing the 4-fluorophenyl group. mdpi.com The synthesis of such less common heterocyclic systems often involves multi-step reactions where the hydrazine or a derivative like an amidoxime (B1450833) is reacted with a suitable difunctional electrophile to construct the ring.
The exploration of such reactions expands the chemical space accessible from this compound, opening avenues for the discovery of novel molecular architectures.
Introduction of Diverse Fluorinated Substituents onto Hydrazine Derivatives
The strategic introduction of fluorine and fluorinated moieties into the this compound scaffold is a key strategy for modulating its chemical properties and enhancing its utility in various applications. The high electronegativity, small size of the fluorine atom, and the strength of the carbon-fluorine bond can significantly influence the reactivity, stability, and analytical performance of the resulting derivatives. nih.govnih.gov Methodologies for the introduction of diverse fluorinated substituents can be broadly categorized into reactions that form new carbon-fluorine bonds on the hydrazine scaffold or the coupling of the hydrazine with pre-fluorinated building blocks.
A prevalent method for synthesizing fluorinated hydrazine derivatives is through the condensation reaction of the parent hydrazine with a fluorinated carbonyl compound, such as a fluorinated aldehyde or ketone, to form a fluorinated hydrazone. nih.govrsc.orgsemanticscholar.org This reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule. For instance, this compound can be reacted with trifluoroacetaldehyde (B10831) to yield the corresponding trifluoromethyl hydrazone. The resulting C=N double bond in the hydrazone can be subsequently reduced to a single bond if a saturated linker is desired.
Another approach involves the direct fluorination or fluoroalkylation of the hydrazine or its derivatives. Transition-metal catalysis, particularly with palladium, has been employed for the C-H difluoromethylation of aldehyde-derived hydrazones. nih.gov This method offers high regioselectivity and functional group compatibility. Furthermore, copper-catalyzed trifluoromethylation of hydrazones using reagents like Togni's reagent has been reported, providing a direct route to trifluoromethylated hydrazone derivatives. rsc.org
The synthesis of fluorinated arylhydrazones can also be achieved through the Japp–Klingemann reaction, which involves the coupling of fluorine-containing carbonyl compounds with aryldiazonium salts. rsc.orgresearchgate.net While this method is traditionally used for arylhydrazines, modifications could potentially be adapted for the synthesis of derivatives from this compound. Additionally, novel methods involving a metal-free cascade reaction of aryl diazonium salts and trialkylamine in the presence of Selectfluor have been developed for the synthesis of monofluorinated arylhydrazones. semanticscholar.orgrsc.org
Table 1: Proposed Strategies for Introducing Fluorinated Substituents onto this compound
| Derivatization Strategy | Proposed Reagent | Expected Product | Notes |
| Hydrazone formation | Trifluoroacetaldehyde | (E/Z)-1-(1-(4-fluorophenyl)ethyl)-2-(2,2,2-trifluoroethylidene)hydrazine | Acid-catalyzed condensation. |
| Hydrazone formation | Hexafluoroacetone | 1-(1-(4-fluorophenyl)ethyl)-2-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)hydrazine | Forms a stable hydrazone with a bulky fluorinated group. |
| N-Alkylation | 2-Bromo-1,1-difluoroethane | 1-(2,2-difluoroethyl)-1-(1-(4-fluorophenyl)ethyl)hydrazine | Requires a base to facilitate the nucleophilic substitution. |
| Acylation | Trifluoroacetic anhydride | 2-(1-(4-fluorophenyl)ethyl)-1-(2,2,2-trifluoroacetyl)hydrazine | Forms a stable, fluorinated amide linkage. |
Applications in Advanced Analytical Derivatization Methodologies
Derivatives of this compound, particularly those incorporating additional fluorine atoms, are valuable reagents in advanced analytical methodologies. Their application is especially prominent in chiral discrimination and the sensitive detection of analytes in complex biological and environmental matrices.
Chiral Discrimination
The chiral nature of this compound makes its derivatives particularly useful for the enantioselective analysis of chiral compounds. By reacting a racemic analyte with an enantiomerically pure derivative of this compound, a pair of diastereomers is formed. These diastereomers possess different physical and chemical properties and can be separated using standard achiral chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govnih.gov
A common strategy involves the use of chiral derivatizing agents that react with the amine or hydrazine functionality. For compounds structurally similar to this compound, such as phenylethylamines and amphetamines, chiral derivatizing agents containing fluorine have proven to be highly effective. nih.govsigmaaldrich.com Reagents like (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC) react with chiral amines to form diastereomeric amides that are well-resolved by GC-MS. nih.govsigmaaldrich.com Similarly, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) are employed for the chiral resolution of amines and related compounds via LC-MS/MS. nih.govresearchgate.netresearchgate.net The introduction of a fluorinated tag not only facilitates chiral separation but can also enhance the ionization efficiency and detection sensitivity in mass spectrometry.
Detection in Complex Matrices
The derivatization of analytes with this compound or its fluorinated derivatives can significantly improve their detectability in complex samples such as plasma, urine, and environmental extracts. nih.gov The hydrazine moiety readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This is a widely used pre-column derivatization technique in chromatography to enhance the analytical signal of carbonyl-containing analytes.
The presence of the fluorophenyl group in the derivatizing agent is advantageous for several analytical techniques. In gas chromatography, the fluorine atoms can improve the volatility and thermal stability of the derivatives. For liquid chromatography coupled with mass spectrometry (LC-MS), the fluorinated tag can increase the hydrophobicity of the derivative, leading to better retention on reversed-phase columns and improved separation from matrix components. nih.gov Furthermore, the high electronegativity of fluorine can enhance the response in electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, leading to lower limits of detection. The use of hydrazine-based derivatization has been shown to improve the sensitivity of detection for various compounds, including corticosteroids, in biological tissues using MALDI-MSI.
Table 2: Proposed Analytical Derivatization Applications for this compound Derivatives
| Application | Analyte Type | Proposed Derivatizing Agent | Analytical Technique | Expected Advantage |
| Chiral Discrimination | Chiral aldehydes/ketones | (R)- or (S)-(1-(4-Fluorophenyl)ethyl)hydrazine | GC-MS, LC-MS/MS | Formation of diastereomeric hydrazones separable on achiral columns. |
| Chiral Discrimination | Racemic amines | (R)- or (S)-N-(Trifluoroacetyl)prolyl chloride followed by reaction with the hydrazine | GC-MS | Formation of diastereomeric amides with enhanced volatility. |
| Trace analysis of carbonyls | Aldehydes and ketones in biological fluids | This compound | LC-MS/MS | Increased hydrophobicity and ionization efficiency of the hydrazone derivatives. |
| Enhanced detection | Steroids with ketone groups | This compound | MALDI-MSI | Formation of a stable hydrazone with improved ionization for tissue imaging. |
Applications As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Pharmaceutical Scaffolds
The primary and most well-documented application of (1-(4-Fluorophenyl)ethyl)hydrazine is as a precursor for the synthesis of diverse pharmaceutical scaffolds. The hydrazine (B178648) functional group is a key component in the construction of nitrogen-containing heterocycles, which are fundamental cores of many therapeutic agents.
Research has demonstrated its use in creating compounds targeting a range of biological systems. For instance, it serves as a starting material for the synthesis of Schiff and Mannich bases of isatin (B1672199) derivatives. sigmaaldrich.cn These classes of compounds are known for their broad spectrum of pharmacological activities. Furthermore, this hydrazine derivative is instrumental in developing inhibitors for enzymes like PIKFYVE, which are being investigated for their potential in treating autophagy-dependent cancers. sigmaaldrich.cn
Its role extends to the synthesis of ligands for various receptors. It has been used in the development of molecules that interact with the serotonin-2B receptor and in the creation of dual inhibitors for the dopamine (B1211576) transporter and σ (sigma) receptors, which have potential applications in managing conditions like cocaine addiction. sigmaaldrich.cn The incorporation of the 4-fluorophenyl group is often a strategic choice in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Table 1: Examples of Pharmaceutical Research Involving this compound Derivatives
| Research Area | Target | Potential Application |
|---|---|---|
| Oncology | PIKFYVE Kinase | Autophagy-dependent cancers sigmaaldrich.cn |
| Neuropharmacology | Serotonin-2B Receptor | Uterine smooth muscle cell studies sigmaaldrich.cn |
| Addiction Medicine | Dopamine Transporter & σ Receptors | Cocaine self-administration reduction sigmaaldrich.cn |
Intermediates for Agrochemical Development
In the agrochemical sector, the development of novel herbicides, insecticides, and fungicides with high efficacy, low toxicity, and favorable environmental profiles is a constant pursuit. Fluorinated compounds are particularly significant in this field. agropages.com The introduction of fluorine atoms into a molecule can enhance its biological activity and stability.
While direct public-domain research detailing the use of this compound in specific commercial pesticides is limited, its structural motifs are highly relevant to agrochemical design. Hydrazine derivatives are common precursors for nitrogen-containing heterocyclic compounds like pyrazoles and triazoles, which form the core of many active agrochemical ingredients. journalijar.com For example, the synthesis of pyrazole-based herbicides often involves the reaction of a hydrazine derivative with a suitable diketone or related synthon. journalijar.com
Role in the Synthesis of Materials for Organic Electronics and Photovoltaics
The field of materials science, particularly in organic electronics and photovoltaics, relies on the design and synthesis of novel organic molecules with specific electronic properties. Fluorination of organic materials is a widely used strategy to tune their energy levels (HOMO/LUMO), improve charge transport characteristics, and enhance device stability.
Currently, there is a lack of specific, published research that explicitly details the incorporation of this compound into materials for organic electronic or photovoltaic applications. However, chemical suppliers that produce this intermediate also market materials for OLEDs, organic solar cells, and other electronic devices. bldpharm.combldpharm.com This suggests that fluorinated building blocks like this compound are of interest to the materials science community.
Theoretically, the compound could be used to synthesize larger conjugated systems where the fluorophenyl group helps to modulate the electronic properties and the hydrazine moiety serves as a reactive handle to link different molecular fragments. The development of new organic semiconductors, dye-sensitizers, or charge-transport materials could potentially benefit from the unique combination of functional groups present in this molecule. Further research is needed to explore and establish its role in this advanced technological field.
Q & A
Q. What are the common synthetic routes for (1-(4-Fluorophenyl)ethyl)hydrazine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving fluorophenylhydrazine derivatives. For example, hydrazine hydrate can react with fluorophenyl aldehydes under reflux in ethanol with catalytic acid (e.g., H₂SO₄) to form hydrazone intermediates . Continuous-flow processes using DMSO as a solvent and controlled temperatures (e.g., 60–80°C) improve yield and purity by minimizing side reactions . Solvent choice (ethanol/methanol) and pH adjustments are critical for regioselectivity in pyrazole or triazole ring formation .
Q. How is this compound characterized for structural confirmation and purity?
- Methodological Answer : Structural elucidation relies on IR spectroscopy to identify N–H and C=N bonds typical of hydrazine derivatives , ¹H/¹³C NMR to confirm aromatic fluorophenyl and ethylidene groups , and LC-MS for molecular weight validation . Purity is assessed via HPLC (>97%) or TLC (ethyl acetate/hexane systems) .
Q. What are the stability considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to moisture and light. Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Stability tests under varying pH (4–9) and thermal stress (25–60°C) are recommended to assess decomposition pathways .
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved when scaling up this compound production?
- Methodological Answer : Contradictions in yield (e.g., 63% in flow synthesis vs. 70–85% in batch reactions) arise from differences in mixing efficiency and temperature gradients. Use Design of Experiments (DoE) to model variables like residence time, solvent polarity, and catalyst loading. For example, ’s continuous-flow method reduces side-product formation but requires precise stoichiometric control of (4-fluorophenyl)hydrazine , whereas ’s batch method allows easier scale-up but risks overalkylation .
Q. What strategies are effective in studying the biological activity of this compound derivatives?
- Methodological Answer : Derivatives are screened for antimicrobial/antimalarial activity via microdilution assays (MIC/MBC) against S. aureus and P. falciparum. For example, hydrazine-Schiff base complexes in showed IC₅₀ values <10 µM against M. tuberculosis via Alamar Blue assays . Molecular docking (e.g., AutoDock Vina) predicts interactions with enzyme active sites, such as acetylcholinesterase or β-ketoacyl-ACP synthase .
Q. How do substituents on the fluorophenyl ring influence the reactivity of this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance electrophilicity at the hydrazine nitrogen, favoring nucleophilic additions. Hammett plots correlate substituent σ values with reaction rates in condensation reactions. For instance, 4-fluoro vs. 2,4-dichloro derivatives exhibit distinct kinetic profiles in hydrazone formation due to resonance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
